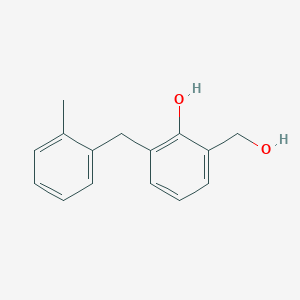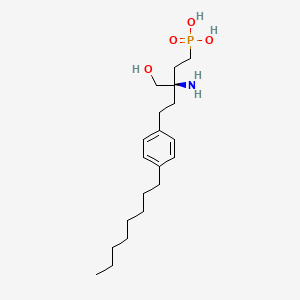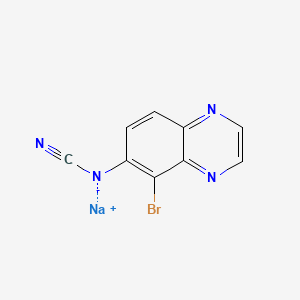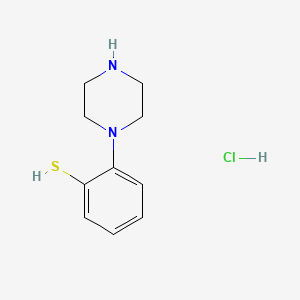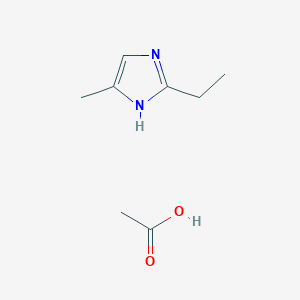
2-Ethyl-4-methyl imidazole acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl imidazole acetate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and industrial processes . The addition of ethyl and methyl groups to the imidazole ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl imidazole acetate typically involves the cyclization of diamines with nitriles. One common method includes the reaction of diamine and propionitrile under specific temperature conditions (80-110°C and 120-140°C) with a catalyst . The product undergoes dehydrogenation using raney nickel at 170-200°C to yield 2-Ethyl-4-methyl imidazole .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl imidazole acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated derivatives.
Substitution: The ethyl and methyl groups on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
2-Ethyl-4-methyl imidazole acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl imidazole acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl imidazole
- 4-Methyl imidazole
- 2-Ethyl imidazole
- 4-Ethyl imidazole
Uniqueness
2-Ethyl-4-methyl imidazole acetate is unique due to the presence of both ethyl and methyl groups on the imidazole ring. This dual substitution enhances its chemical reactivity and stability, making it more versatile compared to other imidazole derivatives .
Properties
CAS No. |
7538-98-9 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
acetic acid;2-ethyl-5-methyl-1H-imidazole |
InChI |
InChI=1S/C6H10N2.C2H4O2/c1-3-6-7-4-5(2)8-6;1-2(3)4/h4H,3H2,1-2H3,(H,7,8);1H3,(H,3,4) |
InChI Key |
OBQCWYWUAMLDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
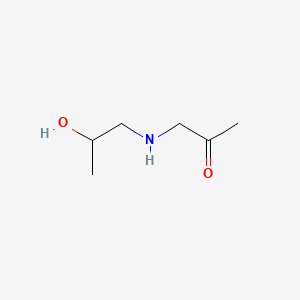
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)

